molecular formula C11H19ClO3 B2828010 Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate CAS No. 2137895-24-8

Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate

Cat. No.: B2828010
CAS No.: 2137895-24-8
M. Wt: 234.72
InChI Key: OCDBUDWBAYTMIK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate is a chemical compound with the CAS Number: 2137895-24-8 . It has a molecular weight of 234.72 g/mol . The IUPAC name for this compound is tert-butyl 3-(2-chloroethyl)tetrahydrofuran-3-carboxylate . It is a useful research chemical .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19ClO3/c1-10(2,3)15-9(13)11(4-6-12)5-7-14-8-11/h4-8H2,1-3H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 234.72 g/mol . The chemical formula for this compound is C11H19ClO3 . The compound’s structure can be represented by the SMILES notation: CC©©OC(=O)C1(CCOC1)CCCl .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate plays a pivotal role in the synthesis of complex molecules. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the compound's utility in creating bicyclo[2.2.2]octane structures incorporating a lactone moiety and a piperidine ring. This synthesis underscores the compound's contribution to expanding the arsenal of bicyclic structures accessible for various applications, including medicinal chemistry and material science (Moriguchi et al., 2014).

Chiral Auxiliary and Dipeptide Synthesis

The compound has also been employed as a chiral auxiliary and building block in dipeptide synthesis, as demonstrated by Studer, Hintermann, and Seebach (1995). They prepared both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, showcasing the compound's versatility in stereoselective synthesis. This research highlights the importance of this compound derivatives in the synthesis of enantiomerically pure compounds, a crucial aspect of pharmaceutical research and development (Studer, Hintermann, & Seebach, 1995).

Preparation and Reaction Studies

Padwa, Brodney, and Lynch (2003) focused on the preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, illustrating the compound's utility in synthesizing hexahydroindolinones. This work underscores the compound's role in facilitating complex cycloaddition reactions, pivotal for generating cyclic structures with potential bioactivity (Padwa, Brodney, & Lynch, 2003).

Versatility in Synthetic Organic Chemistry

The versatility of tert-butyl phenylazocarboxylates, including derivatives of this compound, in synthetic organic chemistry has been highlighted by Jasch, Höfling, and Heinrich (2012). Their research on nucleophilic substitutions and radical reactions demonstrates the compound's broad applicability in modifying aromatic compounds, showcasing its significance in the development of new synthetic methodologies (Jasch, Höfling, & Heinrich, 2012).

Properties

IUPAC Name

tert-butyl 3-(2-chloroethyl)oxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO3/c1-10(2,3)15-9(13)11(4-6-12)5-7-14-8-11/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDBUDWBAYTMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOC1)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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